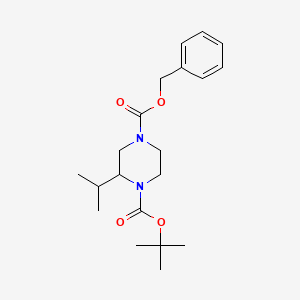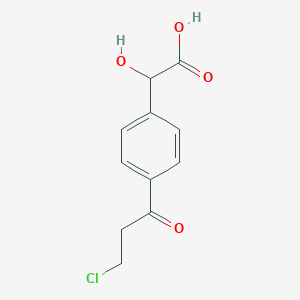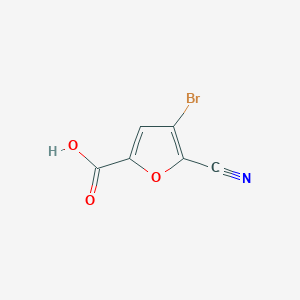
4-Bromo-5-cyanofuran-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-cyanofuran-2-carboxylic acid: is an organic compound that belongs to the furan family, characterized by a furan ring substituted with bromine, cyano, and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-cyanofuran-2-carboxylic acid typically involves multi-step organic reactions. One common method is the bromination of 5-cyanofuran-2-carboxylic acid, where bromine is introduced to the furan ring under controlled conditions. The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions: 4-Bromo-5-cyanofuran-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the carboxylic acid group can be oxidized to other functional groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate are used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
- Substituted furans with various functional groups.
- Amino derivatives from the reduction of the cyano group.
- Oxidized products from the carboxylic acid group .
科学的研究の応用
Chemistry: 4-Bromo-5-cyanofuran-2-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: The compound is used in the development of advanced materials, including polymers and resins. Its functional groups allow for cross-linking and other modifications that enhance material properties .
作用機序
The mechanism of action of 4-Bromo-5-cyanofuran-2-carboxylic acid depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary based on the specific derivative and its intended use .
類似化合物との比較
5-Cyanofuran-2-carboxylic acid: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups, offering different reactivity and applications.
2-Bromo-5-nitrofuran: Similar in structure but with a nitro group instead of a cyano group, leading to different chemical properties.
Uniqueness: 4-Bromo-5-cyanofuran-2-carboxylic acid is unique due to the combination of bromine, cyano, and carboxylic acid groups on the furan ring. This combination allows for diverse chemical reactions and applications, making it a versatile compound in various fields .
特性
分子式 |
C6H2BrNO3 |
|---|---|
分子量 |
215.99 g/mol |
IUPAC名 |
4-bromo-5-cyanofuran-2-carboxylic acid |
InChI |
InChI=1S/C6H2BrNO3/c7-3-1-4(6(9)10)11-5(3)2-8/h1H,(H,9,10) |
InChIキー |
HTPWZMHBKNNFDA-UHFFFAOYSA-N |
正規SMILES |
C1=C(OC(=C1Br)C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


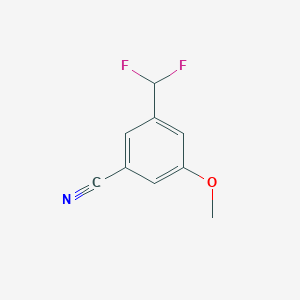

![N-(4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)-5-fluoro-2-methoxybenzamide](/img/structure/B14058060.png)
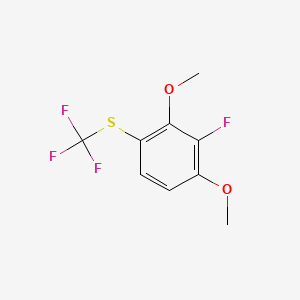
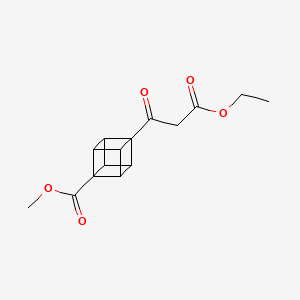
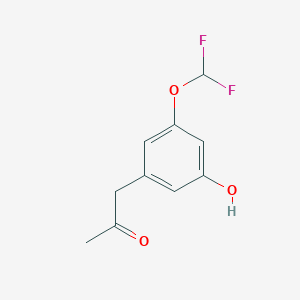
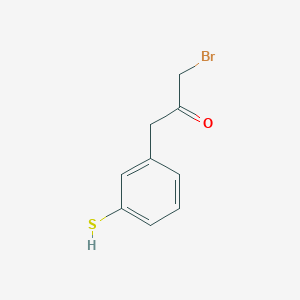
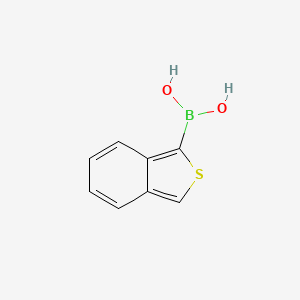
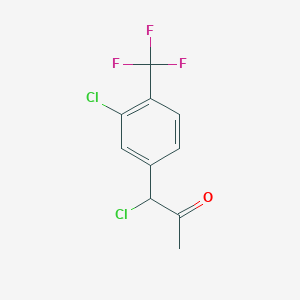
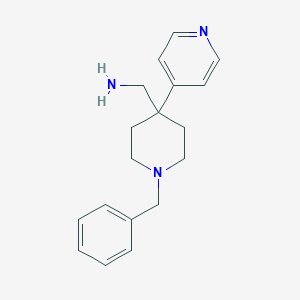
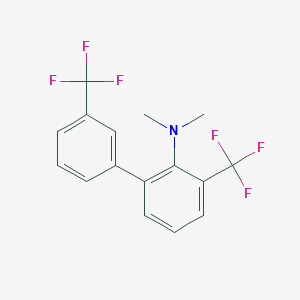
![calcium (4S)-4-[(4-{[(2-amino-5-formyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino}phenyl)formamido]-4-carboxybutanoate](/img/structure/B14058098.png)
